molecular formula C13H18N2O3 B14380228 Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- CAS No. 90074-82-1

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-

Katalognummer: B14380228
CAS-Nummer: 90074-82-1
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: CZDAFVSYMAZINR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of benzamide, characterized by the presence of a butylamino group and an oxoethoxy linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-[2-(butylamino)-2-oxoethoxy]- typically involves the reaction of 2-(butylamino)-2-oxoethanol with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of benzamide, 2-[2-(butylamino)-2-oxoethoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(tert-butylamino)-2-oxoethoxy]benzamide
  • N-(2-{[2-(butylamino)-2-oxoethyl]amino}-2-oxoethyl)benzamide
  • 2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide

Uniqueness

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- is unique due to its specific structural features, such as the butylamino group and oxoethoxy linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

90074-82-1

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

2-[2-(butylamino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C13H18N2O3/c1-2-3-8-15-12(16)9-18-11-7-5-4-6-10(11)13(14)17/h4-7H,2-3,8-9H2,1H3,(H2,14,17)(H,15,16)

InChI-Schlüssel

CZDAFVSYMAZINR-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)COC1=CC=CC=C1C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.